4-アミノ-1-Cbz-ピペリジン-4-カルボン酸

説明

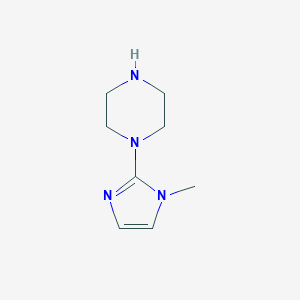

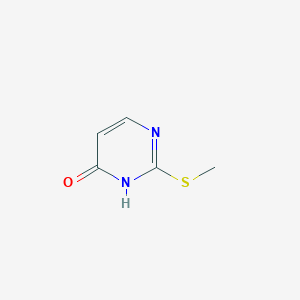

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a compound of interest in synthetic organic chemistry and pharmaceutical research. It serves as a building block in the synthesis of various pharmaceuticals and research compounds. The "Cbz" in its name refers to the carboxybenzyl protection group, which is commonly used to protect amine functionalities during synthetic procedures.

Synthesis Analysis

The synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives can involve multiple steps, starting from basic amino acids like L-aspartic acid or alanine. For example, asymmetric syntheses of related piperidinecarboxylic acid derivatives have been described, utilizing starting materials such as L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, leading to the production of N-Boc and N-Cbz protected analogues with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related piperidinecarboxylic acids has been studied using X-ray crystallography and computational methods. These studies reveal that the piperidine ring commonly adopts a chair conformation, with functional groups such as the carboxylate positioned equatorially to minimize steric hindrance. For example, the structure of zwitterionic 4-piperidinecarboxylic acid monohydrate has been detailed, showcasing the hydrogen bonding and three-dimensional assembly characteristic of such compounds (Delgado et al., 2001).

科学的研究の応用

プロテオミクス研究

化合物「4-アミノ-1-Cbz-イソニペコチン酸」は、プロテオミクス研究で使用されます . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究する分野です。この分野は、多くの生物学的プロセスを理解するために不可欠です。

Cdk5/p25キナーゼ阻害剤の合成

関連化合物である4-アミノピペリジンは、Cdk5/p25キナーゼ阻害剤の合成における反応物として使用されます . これらの阻害剤は、アルツハイマー病などの神経変性疾患の研究において重要です。

抗マラリア薬の合成

4-アミノピペリジンは、抗マラリア薬の合成にも使用されます . マラリアは、感染したメスのハマダラカの蚊に刺されることによって人に感染する寄生虫によって引き起こされる命にかかわる病気です。

サイクリン依存性キナーゼ4/6阻害剤

この化合物は、選択的サイクリン依存性キナーゼ4/6阻害剤の合成に使用されます . これらの阻害剤は、がん細胞の増殖と分裂を阻害する薬剤の一種です。

IKKβ阻害剤

4-アミノピペリジンは、IKKβ阻害剤の合成における反応物です . IKKβ阻害剤は、炎症性疾患やがんの治療に使用されます。

P2Y12拮抗薬

この化合物は、経口投与可能なP2Y12拮抗薬の合成に使用されます . これらの拮抗薬は、血小板凝集を阻害するために使用され、血栓の形成を防ぐことができます。

Safety and Hazards

特性

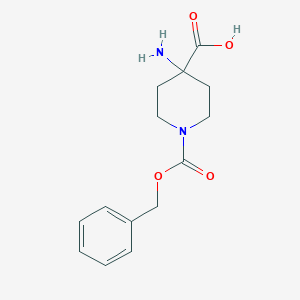

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

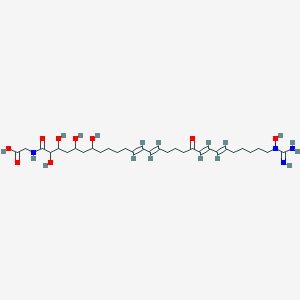

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

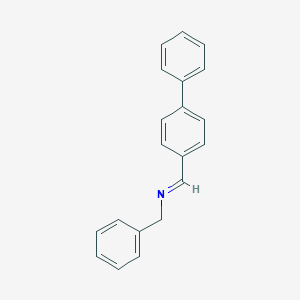

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)

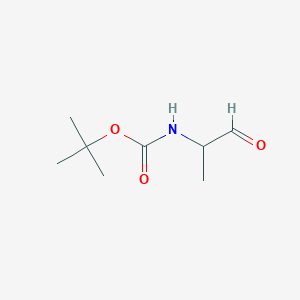

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)